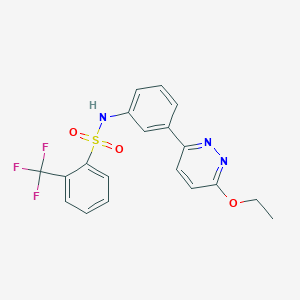
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide, also known as GSK2334470, is a small molecule inhibitor that targets the protein PDK1. PDK1 is a key regulator of the PI3K/Akt/mTOR signaling pathway, which is involved in many cellular processes such as cell growth, proliferation, and survival.
作用机制
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide targets PDK1, which is a key regulator of the PI3K/Akt/mTOR signaling pathway. By inhibiting PDK1, N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide can block the activation of Akt and downstream signaling pathways, leading to the inhibition of cell growth and survival. N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide can inhibit cell growth and induce apoptosis. In addition, N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide can enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. In non-cancer cells, N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide can improve glucose tolerance and insulin sensitivity, potentially leading to improved metabolic health.
实验室实验的优点和局限性
One advantage of using N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide in lab experiments is its specificity for PDK1. This allows researchers to study the effects of PDK1 inhibition on various cellular processes without interfering with other signaling pathways. However, one limitation of using N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide is its potential toxicity, as it can induce apoptosis in both cancer and non-cancer cells. Therefore, careful consideration must be given to the dosage and duration of treatment in lab experiments.
未来方向
There are several future directions for the study of N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide. One direction is to further investigate its potential therapeutic applications, particularly in combination with other cancer treatments. Another direction is to study the effects of N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide on other cellular processes beyond the PI3K/Akt/mTOR signaling pathway. Additionally, the development of more potent and selective PDK1 inhibitors could lead to improved therapeutic outcomes.
合成方法
The synthesis of N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide involves several steps, including the preparation of the pyridazine intermediate and the coupling of the sulfonamide and trifluoromethylbenzene groups. The final product is obtained through a purification process using chromatography. The synthesis of N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide has been optimized to increase the yield and purity of the final product.
科学研究应用
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide has also been studied for its potential use in the treatment of diabetes, as it can improve glucose tolerance and insulin sensitivity.
属性
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c1-2-28-18-11-10-16(23-24-18)13-6-5-7-14(12-13)25-29(26,27)17-9-4-3-8-15(17)19(20,21)22/h3-12,25H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRRZCHWEYNZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2899351.png)

![N'-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2899354.png)
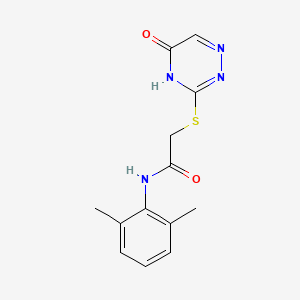
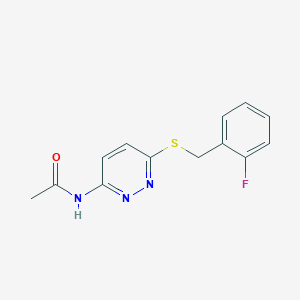
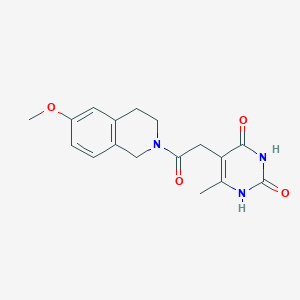


![N-({2'-methoxy-[1,1'-biphenyl]-4-yl}methyl)-N-(propan-2-yl)but-2-ynamide](/img/structure/B2899365.png)
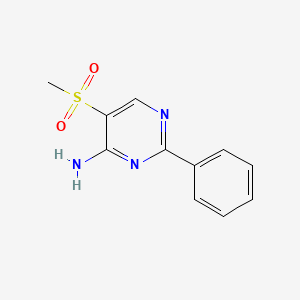
![N-benzyl-N-ethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide](/img/no-structure.png)
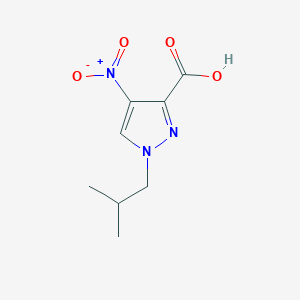
![4-methyl-N-{[(1R,2S,6R,7S)-7-methyl-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}benzene-1-sulfonamide](/img/structure/B2899372.png)
![7-(4-chlorophenyl)-N,2,4-trimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2899373.png)